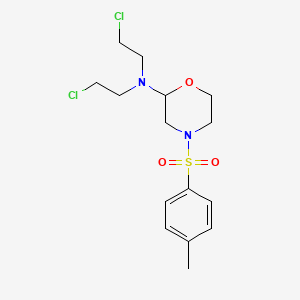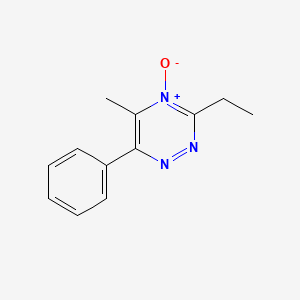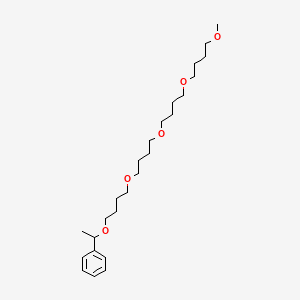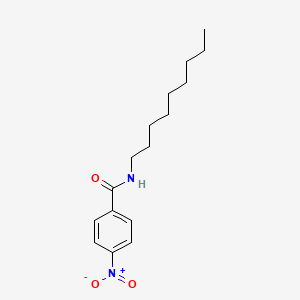
Benzamide, 4-nitro-N-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 4-nitro-N-nonyl- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the 4-position and a nonyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-nitro-N-nonyl-, the process can be carried out through the direct condensation of 4-nitrobenzoic acid with nonylamine. This reaction can be facilitated by using a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of solid acid catalysts and ultrasonic irradiation can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzamide, 4-nitro-N-nonyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Reduction: 4-amino-N-nonylbenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
Benzamide, 4-nitro-N-nonyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzamide, 4-nitro-N-nonyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group can influence the compound’s hydrophobic interactions with biological membranes. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparaison Avec Des Composés Similaires
Benzamide: The simplest amide derivative of benzoic acid.
4-nitrobenzamide: Similar structure but without the nonyl group.
N-nonylbenzamide: Similar structure but without the nitro group.
Comparison: Benzamide, 4-nitro-N-nonyl- is unique due to the presence of both the nitro and nonyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity in redox reactions, while the nonyl group increases its hydrophobicity, affecting its solubility and interactions with biological membranes .
Propriétés
Numéro CAS |
64026-21-7 |
|---|---|
Formule moléculaire |
C16H24N2O3 |
Poids moléculaire |
292.37 g/mol |
Nom IUPAC |
4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
Clé InChI |
OOICWNIRPYHWDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


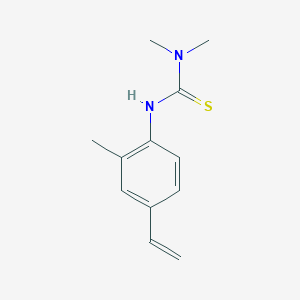
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
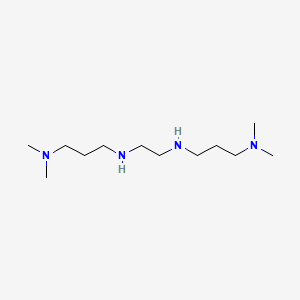
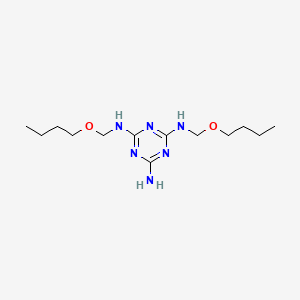
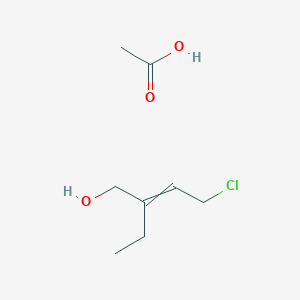
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)

